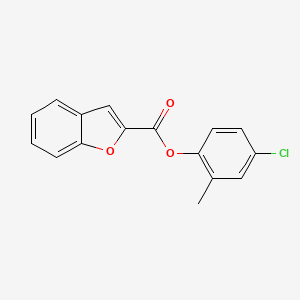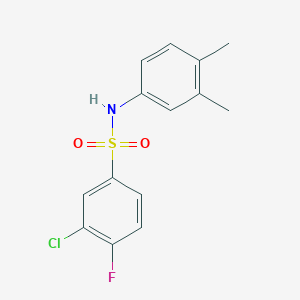![molecular formula C20H22N4O3 B5547326 6-methoxy-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5547326.png)
6-methoxy-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related quinolinone compounds involves multi-step reactions starting from basic materials such as tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and methyl vanillate, leading to compounds with potential industrial applications due to improved procedures that enhance yields and reduce costs (Xiao-kai, 2013). Furthermore, large-scale synthesis methods have been developed for similar compounds, highlighting the feasibility for pharmaceutical manufacturing (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Molecular Structure Analysis
Structural elucidation techniques, including IR, GC-MS, and NMR, play a crucial role in confirming the configurations of synthesized compounds. For example, studies on related compounds have provided insights into their molecular structures, aiding in the understanding of their chemical behavior (Qian-yi, 2011).
Chemical Reactions and Properties
Quinolinone derivatives undergo various chemical reactions, including cyclization, methylation, and nitrification, leading to the formation of structurally diverse compounds with different chemical and pharmacological properties (Nandwana, Dhiman, Saini, Kumar, & Kumar, 2017). These reactions are crucial for developing new compounds with potential applications in medicinal chemistry and drug development.
Physical Properties Analysis
The physical properties of quinolinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for the formulation and development of pharmaceutical compounds. Studies focusing on the synthesis and structural characterization provide valuable information on these aspects (Anthal, Singh, Desai, Arunakumar, Sreenivasa, Kamni, & Kant, 2018).
科学的研究の応用
Synthesis and Chemical Properties
Research into similar compounds has focused on their synthesis and chemical properties. Xiao-kai et al. (2013) investigated the synthetic technology of a related compound, focusing on improving the procedure to reduce reaction steps, lower costs, and increase yield, making it suitable for industrial requirements (Xiao-kai, 2013). This research highlights the chemical engineering processes essential for creating complex quinolinone derivatives efficiently.
Biological and Pharmacological Activities
Several studies have explored the biological and pharmacological activities of quinolinone derivatives. For instance, Alabaster et al. (1989) synthesized and evaluated a series of quinolinone derivatives for cardiotonic activity, revealing that certain modifications could significantly enhance their inotropic activity, making them potent than existing treatments (Alabaster et al., 1989). This demonstrates the potential therapeutic applications of quinolinone derivatives in treating cardiovascular conditions.
Anticancer and Antimicrobial Applications
The anticancer and antimicrobial potential of quinolinone-based compounds has been a significant area of research. Sirisoma et al. (2010) explored the structure-activity relationship of N-methyl-4-(4-methoxyanilino)quinazolines, identifying several analogs with potencies approaching that of leading compounds in anticancer research (Sirisoma et al., 2010). Furthermore, Fujita et al. (1996) synthesized potential antibacterial quinolone derivatives, providing insights into the structural requirements for antibacterial efficacy (Fujita et al., 1996).
将来の方向性
The future directions for research on “6-methoxy-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone” could include further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to determine its safety profile and potential applications in various fields .
特性
IUPAC Name |
6-methoxy-3-[4-(1-methylimidazol-2-yl)piperidine-1-carbonyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-23-10-7-21-19(23)13-5-8-24(9-6-13)20(26)16-12-22-17-4-3-14(27-2)11-15(17)18(16)25/h3-4,7,10-13H,5-6,8-9H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAOSXBZUJZYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-3-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5547244.png)
![1,1'-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5547250.png)
![6-(4-ethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5547255.png)
![rel-(3aS,6aS)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5547257.png)
![2-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5547270.png)
![1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5547277.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5547296.png)

![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5547305.png)
![3-[2-(4-morpholinyl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5547312.png)
![2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B5547313.png)

![isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5547325.png)